molecular formula C19H20ClNO4 B2432544 ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate CAS No. 1035404-17-1

ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate

Cat. No.: B2432544
CAS No.: 1035404-17-1
M. Wt: 361.82
InChI Key: RMVRWHKAUBKLIN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a chlorophenoxy group, a phenyl group, and an N-methylacetamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate typically involves a multi-step process. One common method includes the following steps:

    Formation of 4-chlorophenoxyphenyl compound: This can be achieved through a nucleophilic aromatic substitution reaction where 4-chlorophenol reacts with a phenyl halide in the presence of a base.

    Amidation: The resulting 4-chlorophenoxyphenyl compound is then reacted with N-methylacetamide under suitable conditions to form the N-methylacetamido derivative.

    Esterification: Finally, the N-methylacetamido derivative is esterified with ethyl acetate in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Derivatives with substituted nucleophiles.

Scientific Research Applications

Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate involves its interaction with specific molecular targets. The chlorophenoxy group can interact with enzymes or receptors, leading to modulation of their activity. The N-methylacetamido group may enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-(2-(4-bromophenoxy)phenyl)-N-methylacetamido)acetate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 2-(2-(2-(4-fluorophenoxy)phenyl)-N-methylacetamido)acetate: Similar structure but with a fluorine atom instead of chlorine.

    Ethyl 2-(2-(2-(4-methylphenoxy)phenyl)-N-methylacetamido)acetate: Similar structure but with a methyl group instead of chlorine.

Uniqueness

Ethyl 2-(2-(2-(4-chlorophenoxy)phenyl)-N-methylacetamido)acetate is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-[[2-[2-(4-chlorophenoxy)phenyl]acetyl]-methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4/c1-3-24-19(23)13-21(2)18(22)12-14-6-4-5-7-17(14)25-16-10-8-15(20)9-11-16/h4-11H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVRWHKAUBKLIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)C(=O)CC1=CC=CC=C1OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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